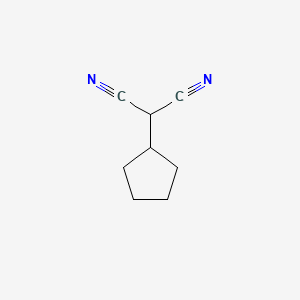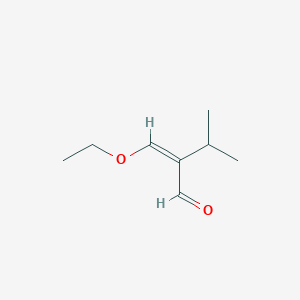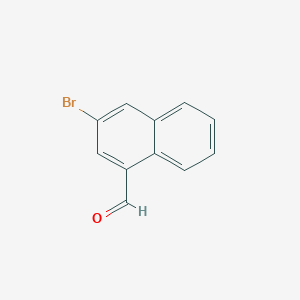
3-Bromonaphthalene-1-carboxaldehyde
Übersicht
Beschreibung
Chemical Reactions Analysis
- Kinetics of Inclusion with β-Cyclodextrin : Research has investigated the inclusion kinetics of halonaphthalenes (including 1-bromonaphthalene) with β-cyclodextrin. Observable phosphorescence in nitrogen-purged aqueous solutions highlights the potential for studying guest-host complex formation and its impact on phosphorescence properties.
- Complexes with Transition Metal Ions : Complexes of 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions have been studied. Infrared, Raman, NMR spectra, and magnetic moments provide insights into potential applications in materials science and chemistry.
- Photo-Dissociation Studies : Time-resolved photo-dissociation methods have analyzed the dissociation of bromonaphthalene molecular ions, including 1-bromonaphthalene. This research contributes to understanding reaction kinetics and mechanisms at the molecular level .
Wissenschaftliche Forschungsanwendungen
1. Kinetics of Inclusion with β-Cyclodextrin
The kinetics of inclusion of halonaphthalenes, like 1-bromonaphthalene, with β-cyclodextrin have been studied, showing observable phosphorescence in nitrogen-purged aqueous solutions. This research demonstrates the potential for studying the guest-host complex formation and its impact on phosphorescence properties (Turro et al., 1982).
2. Complexes with Transition Metal Ions
Research on complexes of 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions has been conducted. This involves studying their infrared, Raman, NMR spectra, and magnetic moments, indicating the potential for diverse applications in materials science and chemistry (Mostafa, 1998).
3. Photo-Dissociation Studies
The dissociation of bromonaphthalene molecular ions, including 1-bromonaphthalene, has been analyzed using time-resolved photo-dissociation methods. This research is valuable for understanding the reaction kinetics and mechanisms at the molecular level (Gotkis et al., 1993).
4. NMR Spectroscopy in Liquid-Crystalline Solvents
Multiple-quantum proton NMR spectroscopy has been used to study molecules like 1-bromonaphthalene in liquid-crystalline solvents. This research provides insights into the molecular geometry and orientation, beneficial for material science and molecular physics applications (Field et al., 1992).
5. Antimicrobial Activity Study
Research involving the synthesis of derivatives from bromonaphthalene compounds has shown promising results in antimicrobial activity. This opens avenues for the development of new antimicrobial agents and medicines (Sherekar et al., 2021).
Eigenschaften
IUPAC Name |
3-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJCCFHSYZCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595488 | |
| Record name | 3-Bromonaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalene-1-carboxaldehyde | |
CAS RN |
303779-66-0 | |
| Record name | 3-Bromonaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



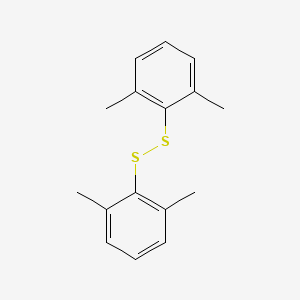
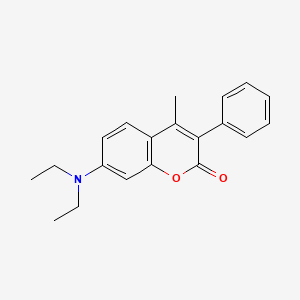
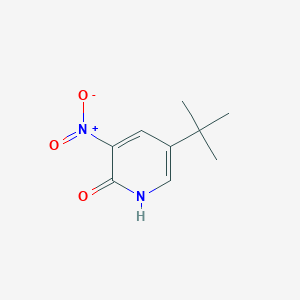
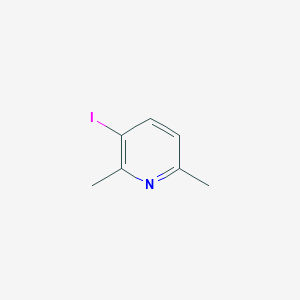
![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)



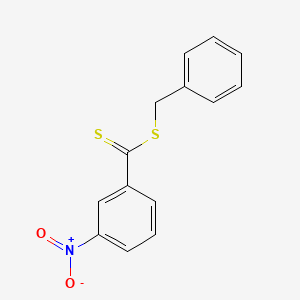
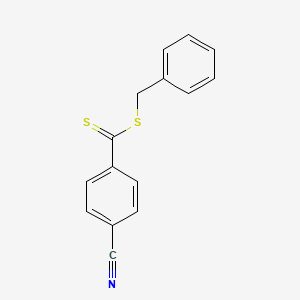
![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)
